molecular formula C22H21ClN2O3S2 B2762202 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide CAS No. 900135-02-6

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide

Cat. No.: B2762202
CAS No.: 900135-02-6
M. Wt: 460.99
InChI Key: KBRQQSUIVSMGHJ-UYRXBGFRSA-N
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Description

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thioxothiazolidinone ring, a chlorobenzylidene moiety, and a hydroxyphenylpropanamide group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with a halogenated ketone to form the thioxothiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Chlorobenzylidene Moiety: The next step involves the condensation of the thioxothiazolidinone intermediate with 2-chlorobenzaldehyde. This reaction is typically performed under acidic conditions, using a catalyst such as p-toluenesulfonic acid.

    Attachment of the Hydroxyphenylpropanamide Group: The final step involves the coupling of the chlorobenzylidene-thioxothiazolidinone intermediate with 1-hydroxy-3-phenylpropan-2-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thioxothiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its potential pharmacological activities, such as anti-inflammatory and analgesic effects, are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxothiazolidinone ring is believed to play a crucial role in its biological activity by binding to active sites and modulating enzymatic functions. Additionally, the chlorobenzylidene and hydroxyphenylpropanamide groups may contribute to its overall pharmacological profile by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-(2-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
  • (Z)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
  • (Z)-3-(5-(2-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide

Uniqueness

The uniqueness of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene moiety, in particular, enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c23-18-9-5-4-8-16(18)13-19-21(28)25(22(29)30-19)11-10-20(27)24-17(14-26)12-15-6-2-1-3-7-15/h1-9,13,17,26H,10-12,14H2,(H,24,27)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRQQSUIVSMGHJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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